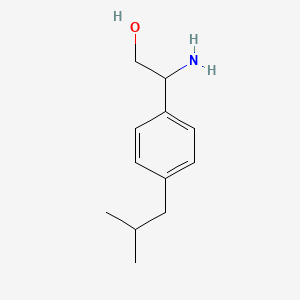
N-cyclopropylmethoxycarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropylmethoxycarbohydrazide is an organic compound characterized by the presence of a cyclopropyl group attached to a methoxycarbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylmethoxycarbohydrazide typically involves the reaction of cyclopropylamine with methoxycarbonyl chloride to form N-cyclopropylmethoxycarbamate. This intermediate is then treated with hydrazine hydrate to yield this compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: N-cyclopropylmethoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides, thiols; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-cyclopropylmethoxycarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-cyclopropylmethoxycarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-cyclopropylmethoxycarbohydrazide can be compared with other similar compounds, such as:
N-cyclopropylcarbohydrazide: Lacks the methoxy group, resulting in different reactivity and properties.
N-methoxycarbohydrazide: Lacks the cyclopropyl group, leading to variations in steric and electronic effects.
Cyclopropylmethoxycarbamate: Contains a carbamate group instead of a carbohydrazide moiety, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxycarbohydrazide functionalities, which confer distinct reactivity and potential for diverse applications.
特性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
methyl N-amino-N-cyclopropylcarbamate |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)7(6)4-2-3-4/h4H,2-3,6H2,1H3 |
InChIキー |
RVAATVPDNLJZNU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N(C1CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


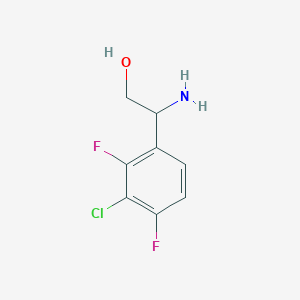
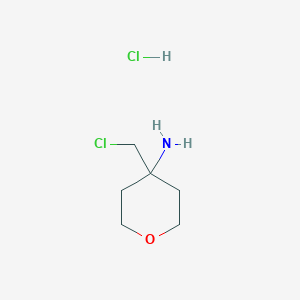
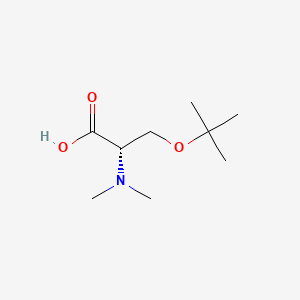
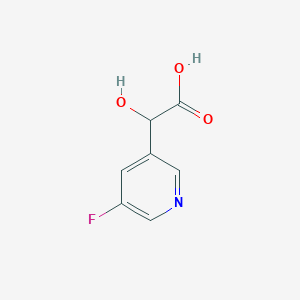
![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)

aminehydrochloride](/img/structure/B13518243.png)
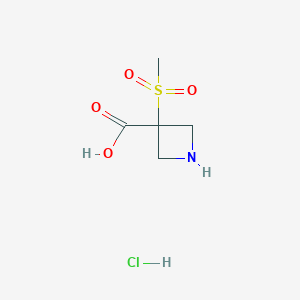
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
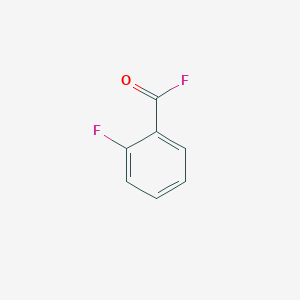
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
